molecular formula C7H12N2O B13464558 2-(3-Hydroxy-3-piperidyl)acetonitrile

2-(3-Hydroxy-3-piperidyl)acetonitrile

Cat. No.: B13464558
M. Wt: 140.18 g/mol
InChI Key: CQPLORDZLOTZIJ-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3-piperidyl)acetonitrile is an organic compound with the molecular formula C7H12N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-piperidyl)acetonitrile typically involves the reaction of piperidine derivatives with cyanide sources. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyanide ion to form the acetonitrile group. The reaction conditions often include the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-piperidyl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxy-3-piperidyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-piperidyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 2-(3-Hydroxy-3-piperidyl)acetonitrile but lacks the hydroxyl and nitrile groups.

    3-Hydroxy-3-piperidyl derivatives: Compounds with similar structures but different substituents on the piperidine ring.

    Acetonitrile derivatives: Compounds with the acetonitrile group but different ring structures.

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitrile groups on the piperidine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .

Biological Activity

2-(3-Hydroxy-3-piperidyl)acetonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions. The method can vary, but common approaches include:

  • Strecker Synthesis : Involves the reaction of aldehydes with ammonia and cyanide sources to form aminonitriles.
  • Cyclization Reactions : These can be employed to form the piperidine ring structure, which is crucial for the biological activity of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are key areas of research findings:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis12.5

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity profile:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.0
H1975 (Non-Small Cell Lung Cancer)10.5

The cytotoxicity results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The mechanism through which this compound exerts its biological effects is an area of ongoing research. Preliminary studies suggest that it may act through:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells by activating specific cellular pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Studies : In vitro studies using lung cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and increases in apoptotic markers.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus resistant to conventional antibiotics were tested against this compound, showing promising results in inhibiting bacterial growth.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-hydroxypiperidin-3-yl)acetonitrile

InChI

InChI=1S/C7H12N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-3,5-6H2

InChI Key

CQPLORDZLOTZIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC#N)O

Origin of Product

United States

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